molecular formula C9H11BrN2O B1278686 4-(5-Bromopyridin-2-yl)morpholine CAS No. 200064-11-5

4-(5-Bromopyridin-2-yl)morpholine

Cat. No. B1278686
Key on ui cas rn: 200064-11-5
M. Wt: 243.1 g/mol
InChI Key: NKJIYYDCYKUWNB-UHFFFAOYSA-N
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Patent
US07479559B2

Procedure details

2,5-Dibromopyridine (7.1 g, 30 mmol), morpholine (1.74 mL, 20 mmol), cesium carbonate (9.1 g, 28 mmol), tris(dibenzylideneacetone)dipalladium(0) (183 mg, 0.2 mmol), and racemic 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (374 mg, 0.6 mmol) in toluene (20 mL) was heated at 120° C. for 24 hours. After cooling to room temperature, the mixture was filtered through Celite™ and the Celite™ pad was washed with chloroform. The solution was concentrated in vacuo and was purified by silica gel chromatography (200:1 chloroform-methanol) to give 2.9 g (60% yield) of the title compound. 13C NMR (100 MHz, CDCl3) d 158.3, 148.7, 140.0, 108.4, 66.8, 45.7; MS (AP/Cl) 243.0, 245.0 (M+H)+.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
183 mg
Type
catalyst
Reaction Step One
Quantity
374 mg
Type
catalyst
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[N:3][CH:4]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
1.74 mL
Type
reactant
Smiles
N1CCOCC1
Name
cesium carbonate
Quantity
9.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
183 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
374 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite™
WASH
Type
WASH
Details
the Celite™ pad was washed with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (200:1 chloroform-methanol)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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